MRS5698

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MRS5698 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como una herramienta farmacológica para definir los efectos de los receptores de adenosina A3.

Biología: El compuesto se estudia por su papel en la modulación de las respuestas inflamatorias e inmunológicas.

Medicina: this compound ha mostrado promesa en el tratamiento del dolor neuropático crónico y otras afecciones inflamatorias.

Mecanismo De Acción

MRS5698 ejerce sus efectos al unirse selectivamente a los receptores de adenosina A3. Esta unión modula varias vías de señalización, incluidas las que involucran interleucina-1 alfa, interleucina-1 beta e inhibidor del factor nuclear kappa B zeta . Los efectos antiinflamatorios del compuesto están mediados por estas vías, lo que lo convierte en un posible agente terapéutico para afecciones inflamatorias e isquémicas .

Análisis Bioquímico

Biochemical Properties

MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .

Cellular Effects

In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .

Temporal Effects in Laboratory Settings

This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .

Dosage Effects in Animal Models

This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .

Transport and Distribution

CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .

Subcellular Localization

Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MRS5698 se sintetiza a partir de D-ribosa mediante un proceso de varios pasos. La ruta sintética implica la introducción de un sistema de anillo [3.1.0]biciclohexano en lugar de ribosa y una extensión rígida en la posición C2 . El proceso es adecuado para la escalabilidad a escala multigramo, lo que lo hace factible para la producción industrial .

Métodos de producción industrial

La producción industrial de this compound implica optimizar la ruta sintética para la fabricación a gran escala. Se han desarrollado métodos analíticos y bioanalíticos para el compuesto, y la química se ha escalado hasta el nivel de 100 gramos . Este proceso puede potencialmente optimizarse aún más para las buenas prácticas de fabricación (GMP) y la fabricación no GMP .

Análisis De Reacciones Químicas

Tipos de reacciones

MRS5698 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.

Sustitución: Las reacciones de sustitución son comunes, particularmente en los anillos aromáticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

- Agentes oxidantes para reacciones de oxidación.

- Agentes reductores para reacciones de reducción.

- Agentes halogenantes para reacciones de sustitución .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir productos halogenados .

Comparación Con Compuestos Similares

Compuestos similares

Cl-IB-MECA: Otro agonista del receptor de adenosina A3 con propiedades farmacológicas similares.

Singularidad de MRS5698

This compound es único debido a su alta selectividad para los receptores de adenosina A3 y su eficacia en la reversión del dolor neuropático crónico. Su estabilidad, baja toxicidad y falta de interacción con las enzimas del citocromo P450 lo distinguen aún más de compuestos similares .

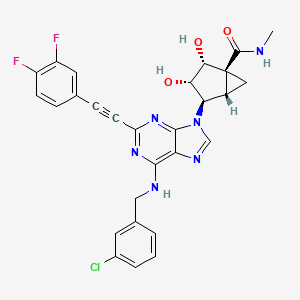

Propiedades

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.